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Compound of Interest

Methyl 4-chloropicolinate
Compound Name:
hydrochloride

Cat. No. B017519

A comprehensive guide for researchers, scientists, and drug development professionals on the
characterization and comparison of Methyl 4-chloropicolinate hydrochloride, its key
derivatives, and a common alternative.

This guide provides a detailed comparison of the physicochemical properties and analytical
characterization of Methyl 4-chloropicolinate hydrochloride, Methyl 4-aminopicolinate, and
Methyl 4-hydroxypicolinate. Additionally, it includes data for a common alternative, Methyl 4-
bromopicolinate, to offer a broader perspective for synthetic and analytical applications. The
information presented is supported by experimental data and detailed protocols for key
analytical techniques.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for Methyl 4-
chloropicolinate and its amino and hydroxy derivatives. This data is crucial for identification,
purity assessment, and predicting the chemical behavior of these compounds.

Table 1: Physicochemical Properties
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Property

Methyl 4-
chloropicolinate[1]

[213]

Methyl 4-
aminopicolinate[4]

[51L6]

Methyl 4-
hydroxypicolinate[

718101

Molecular Formula C7H6CINO:2 C7HsN20:2 C7H7NOs3
Molecular Weight (
171.58 152.15 153.14
g/mol )
Melting Point (°C) 50-52 129-130 Not available
Boiling Point (°C) 105-111 (2-3 Torr) 333.7 (760 mmHg) Not available
) White to light yellow )
Appearance Brown solid Not available
powder/crystal
N,N-
Dimethylformamide
(Very soluble),
) Methanol (Soluble),
- Chloroform (Slightly), . ) ) )
Solubility ) Glacial acetic acid Not available
Methanol (Slightly) )
(Sparingly soluble),
Chloroform (Very
slightly soluble), Water
(Practically insoluble)
Table 2: 1H NMR Spectral Data (Chemical Shift , ppm)
Methyl 4- Methyl 4- Methyl 4-
Proton chloropicolinate aminopicolinate hydroxypicolinate
(CDCIs) (DMSO-ds) (CDs3OD)
-OCHs ~3.9 ~3.8 ~3.9
Pyridine H-3 ~8.0 ~6.8 ~7.0
Pyridine H-5 ~7.4 ~6.5 ~6.7
Pyridine H-6 ~8.6 ~7.9 ~8.0
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Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: 13C NMR Spectral Data (Chemical Shift 6, ppm)

Methyl 4- Methyl 4- Methyl 4-

Carbon chloropicolinate aminopicolinate hydroxypicolinate
(cDCls) (DMSO-de) (CDs0D)

-OCHs ~53 ~52 ~53

C=0 ~165 ~166 ~167

Pyridine C-2 ~150 ~152 ~151

Pyridine C-3 ~125 ~110 ~115

Pyridine C-4 ~145 ~155 ~160

Pyridine C-5 ~123 ~108 ~112

Pyridine C-6 ~150 ~149 ~148

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 4: Mass Spectrometry Data (m/z)

Derivative Molecular lon (M*) Key Fragment lons
o 171/173 (due to 35CI/37Cl 140/142 (IM-OCHs]*), 112/114
Methyl 4-chloropicolinate )
isotopes) (IM-COOCHs] %)

o 121 ([M-OCHjs]*), 93 ([M-

Methyl 4-aminopicolinate 152
COOCHs])
o 122 ([M-OCHs]*), 94 ([M-

Methyl 4-hydroxypicolinate 153

COOCH;]*)

Comparison with an Alternative: Methyl 4-
bromopicolinate
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For applications requiring a different reactivity profile, Methyl 4-bromopicolinate serves as a
common alternative to its chloro-analogue. The carbon-bromine bond is generally more
reactive towards nucleophilic substitution and cross-coupling reactions than the carbon-
chlorine bond.

Table 5: Comparison of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate

Property Methyl 4-chloropicolinate Methyl 4-bromopicolinate
Molecular Formula C7HeCINO:2 C7HsBrNO2

Molecular Weight ( g/mol ) 171.58[3] 216.03

Reactivity of C-X Bond Lower Higher

Intermediate in cross-coupling
Typical Applications Intermediate in synthesis reactions (e.g., Suzuki,
Buchwald-Hartwig)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and
comparable characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de, or CDsOD) in an NMR tube.

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds, 16-64 scans.

o Process the data with appropriate phasing and baseline correction. Reference the
spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds, 1024 or more scans.

o Process the data and reference the spectrum to the solvent peak.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compounds and monitor reaction progress.
Procedure:

o Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a
compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

e HPLC System:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes,
and then return to initial conditions.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.

o Detector: UV detector at 254 nm.
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e Analysis: Inject 10 pL of the sample and record the chromatogram. The retention time and
peak area are used to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile derivatives and impurities.
Procedure:

o Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate) at a concentration of approximately 1 mg/mL.

e GC-MS System:

[¢]

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 um film
thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

o MS Interface Temperature: 280 °C.

o lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-500.

e Analysis: Inject 1 yL of the sample. The resulting total ion chromatogram and mass spectra
of the peaks are used for identification and quantification.

Visualizations
Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of
Methyl 4-chloropicolinate derivatives.
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Caption: General workflow for the synthesis and characterization of picolinate derivatives.

Analytical Techniques Relationship

This diagram shows the relationship between the different analytical techniques and the
information they provide for the characterization of the target compounds.

Target Compound

Analytical| Technique

Provided Information

Molecular Weight Purity &
& Fragmentation Retention Time

Chemical Structure
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Caption: Relationship between analytical techniques and the information obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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